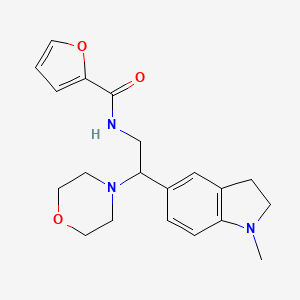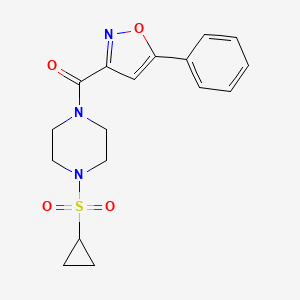![molecular formula C25H25ClFN3O4S B2936280 5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide CAS No. 452050-82-7](/img/structure/B2936280.png)
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzamide group. These functional groups suggest that the compound could have a variety of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and the nature of its functional groups. Typically, properties such as solubility, melting point, boiling point, and reactivity would be determined experimentally .Applications De Recherche Scientifique
Receptor Binding and Selectivity
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide, like its closely related derivatives, has been studied for its receptor binding and selectivity. Research focusing on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, indicated that structural modifications could influence receptor affinity and selectivity. These modifications included alterations in the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring. Such studies provide insights into the structural requirements for receptor binding and could guide the design of new therapeutic agents with enhanced selectivity and efficacy (Perrone et al., 2000).
Antimicrobial Activities
Another line of research explored the antimicrobial properties of certain compounds, including those structurally related to 5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide. For instance, the synthesis and evaluation of novel 1,2,4-triazole derivatives demonstrated antimicrobial activities against various test microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Serotonin Receptor Agonism
Benzamide derivatives, including those with structural similarities to 5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide, have been synthesized and evaluated for their potential as selective serotonin 4 receptor agonists. These compounds were investigated for their effects on gastrointestinal motility, suggesting potential therapeutic applications in treating gastrointestinal disorders (Sonda et al., 2004).
Radiolabeled Antagonists for PET Studies
Research involving the synthesis and use of radiolabeled antagonists for PET (Positron Emission Tomography) imaging of serotonin receptors has also been conducted. These studies have explored compounds for their potential in studying serotonergic neurotransmission, demonstrating applications in neuroscience research and the potential for diagnosing and understanding neurological conditions (Plenevaux et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN3O4S/c1-2-34-24-9-4-3-8-23(24)28-25(31)21-17-20(10-11-22(21)27)35(32,33)30-14-12-29(13-15-30)19-7-5-6-18(26)16-19/h3-11,16-17H,2,12-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRSLVZCXPNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)

![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)


![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
